[2-(Azepan-1-ylcarbonyl)phenyl](biphenyl-4-YL)methanone
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Overview
Description
2-(Azepan-1-ylcarbonyl)phenylmethanone is a complex organic compound that features a unique structure combining an azepane ring, a phenyl group, and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-ylcarbonyl)phenylmethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the azepane ring, followed by the introduction of the phenyl and biphenyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(Azepan-1-ylcarbonyl)phenylmethanone can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-ylcarbonyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azepane ring or the phenyl groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Chemistry
In chemistry, 2-(Azepan-1-ylcarbonyl)phenylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers study its interactions with biological targets, such as enzymes or receptors, to develop new drugs or therapeutic agents.
Medicine
In medicine, 2-(Azepan-1-ylcarbonyl)phenylmethanone is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers or coatings. Its unique properties can enhance the performance of these materials, making them more durable, efficient, or environmentally friendly.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-ylcarbonyl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-ylcarbonyl)phenylmethanone
- 2-(Morpholin-1-ylcarbonyl)phenylmethanone
- 2-(Pyrrolidin-1-ylcarbonyl)phenylmethanone
Uniqueness
Compared to similar compounds, 2-(Azepan-1-ylcarbonyl)phenylmethanone features an azepane ring, which provides unique steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(azepane-1-carbonyl)phenyl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO2/c28-25(22-16-14-21(15-17-22)20-10-4-3-5-11-20)23-12-6-7-13-24(23)26(29)27-18-8-1-2-9-19-27/h3-7,10-17H,1-2,8-9,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXQDJJQFGVWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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